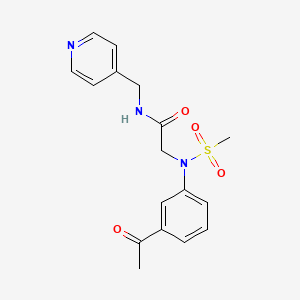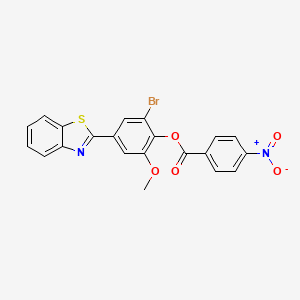![molecular formula C24H22N2O7S B4187051 dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4187051.png)
dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate
Vue d'ensemble
Description
Dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTB is a terephthalate derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins involved in various biological processes. In cancer cells, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the accumulation of DNA damage and eventually cell death. In Alzheimer's disease, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to exhibit various biochemical and physiological effects, depending on the system being studied. In cancer cells, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In Alzheimer's disease, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In material science, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to exhibit unique structural and mechanical properties, making it an ideal building block for the synthesis of MOFs.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. In biomedicine, further studies are needed to determine the efficacy and safety of dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate as a potential anticancer and neuroprotective agent. In material science, further studies are needed to explore the structural and mechanical properties of dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate and its potential applications in other materials. In catalysis, further studies are needed to optimize the synthesis of metal complexes using dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate as a ligand and to explore their potential applications in various reactions.
Applications De Recherche Scientifique
Dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been extensively studied for its potential applications in various fields, including biomedicine, material science, and catalysis. In biomedicine, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In material science, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structure and properties. In catalysis, dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activity in various reactions.
Propriétés
IUPAC Name |
dimethyl 2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7S/c1-15-4-11-19(12-5-15)34(30,31)26-18-9-6-16(7-10-18)22(27)25-21-14-17(23(28)32-2)8-13-20(21)24(29)33-3/h4-14,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFORWUDMKLQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-3-piperidinamine](/img/structure/B4186980.png)
![3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4186994.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4187034.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)
![N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide](/img/structure/B4187055.png)
![N-[1-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4187066.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4187074.png)
![3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4187080.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4187082.png)
![2-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4187085.png)